molecular formula C8H12KN3O3 B7970016 potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate

potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate

Cat. No.: B7970016
M. Wt: 237.30 g/mol
InChI Key: KLWDUSTXTAUJCT-UHFFFAOYSA-M
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Description

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate is a heterocyclic compound featuring a fused triazole-azepine core with a carboxylate functional group. Its molecular formula is C₈H₁₂KN₃O₃ (including hydrate), with a molecular weight of 237.3 g/mol and a purity of 95% . The compound is available as a potassium salt, enhancing its solubility in polar solvents. It is primarily utilized in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents .

Properties

IUPAC Name

potassium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.K.H2O/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;;/h1-5H2,(H,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWDUSTXTAUJCT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(=O)[O-].O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12KN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Methanol Reflux

In Method A, methyl 2-hydrazinyl-2-oxoacetate reacts with a cyclic imidate (e.g., 1a-j) in methanol under reflux for 12 hours. The reaction proceeds via nucleophilic attack of the hydrazine on the imidate’s electrophilic carbon, forming an amidrazone intermediate. Subsequent cyclization yields the triazoloazepine core. For example, methyl 6,7,8,9-tetrahydro-5H-[1,triazolo[4,3-a]azepine-3-carboxylate (3h ) is isolated in 49–81% yield after recrystallization from toluene.

Key Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (~65°C)

  • Purification: Dichloromethane extraction, potassium carbonate washing, and toluene recrystallization.

Method B: Acetic Acid Heating

Method B employs acetic acid as both solvent and catalyst. Heating the reaction mixture at 70°C for 12 hours accelerates cyclization, achieving higher yields (69–83% ) compared to Method A. The acidic environment facilitates protonation of the imidate, enhancing electrophilicity and promoting cyclocondensation. Post-reaction, the crude product is washed with potassium carbonate to neutralize excess acid, followed by solvent evaporation and recrystallization.

Key Conditions :

  • Solvent: Acetic acid

  • Temperature: 70°C

  • Purification: Potassium carbonate washing and solvent evaporation.

Table 1: Comparison of Method A and Method B

ParameterMethod AMethod B
SolventMethanolAcetic acid
TemperatureReflux (~65°C)70°C
Reaction Time12 hours12 hours
Yield Range49–81%69–83%
Key AdvantageMild conditionsHigher yields

Acid-Catalyzed Cyclization of Triazinediones

An alternative pathway involves the acid-mediated recyclization of triazinediones to triazoles. Boiling 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones in concentrated hydrochloric acid opens the triazine ring, followed by intramolecular cyclization to form the triazoloazepine core. This method, while efficient, requires stringent control of hydrolysis conditions to prevent decarboxylation.

Mechanistic Insight :

  • Triazinedione Formation : Cyclic imidates react with methyl 2-hydrazinyl-2-oxoacetate to form triazinediones (5a–c ) as intermediates.

  • Acid-Mediated Ring Opening : Hydrochloric acid cleaves the triazine ring, generating a reactive carbocation.

  • Cyclization : The carbocation undergoes intramolecular attack by the adjacent amine, forming the triazoloazepine skeleton.

Limitations :

  • Requires stoichiometric HCl, complicating waste management.

  • Decarboxylation side reactions reduce yields unless carefully controlled.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

  • ¹H NMR : Key signals include δ 4.76 (azepine CH₂), 3.98 (ester OCH₃ in precursor), and 2.37–1.90 (azepine ring protons).

  • LCMS : Molecular ion peaks at m/z 196.2 (M+H⁺) for the methyl ester precursor.

  • Elemental Analysis : Matches calculated values for C, H, and N within 0.1% deviation.

Table 2: Spectroscopic Data for Methyl Ester Precursor (3h )

TechniqueData
¹H NMRδ 4.76 (dd, J = 14.1, 5.7 Hz), 3.98 (s), 2.37–1.90 (m)
LCMSm/z 196.2 (M+H⁺)
ElementalC 55.37%, H 6.71%, N 21.52% (Calcd: C 55.45%, H 6.77%, N 21.48%)

Challenges and Optimization Strategies

Byproduct Formation

Decarboxylation during acid treatment generates triazole byproducts (e.g., 6a–c ). Using milder acids (e.g., diluted HCl) and lower temperatures minimizes this issue.

Scalability

Method B’s higher yields make it preferable for large-scale synthesis. However, acetic acid’s corrosivity necessitates equipment resistant to acidic conditions.

Purification

Recrystallization from toluene or dichloromethane effectively removes unreacted imidates and hydrazine derivatives. Chromatography is avoided due to the compound’s polar nature.

Applications and Derivatives

While beyond synthesis scope, the potassium salt’s medicinal potential is notable. Derivatives like 3e (trifluoromethyl-substituted) show enhanced bioavailability, highlighting the scaffold’s versatility for drug discovery .

Chemical Reactions Analysis

Dehydration Reactions

The carboxylate group undergoes dehydration under specific conditions to form fused bicyclic structures. A key method involves thiophosphetane reagents:

Reagent Solvent Temperature Time Yield Optical Purity
Lawesson’s reagentAcetonitrile45–55°C4–6 hrs85–90%≥99% ee

This reaction proceeds via oxophilic P(III) intermediates, selectively dehydrating the carboxylate without epimerization at adjacent chiral centers . The product is a triazoloazepine derivative with retained stereochemistry, critical for maintaining biological activity .

Cyclocondensation with Hydrazine Derivatives

The triazole ring participates in cyclocondensation reactions to form hybrid structures. For example:

  • Reagents : Hydrazine hydrate, substituted aldehydes

  • Conditions : Reflux in ethanol with catalytic H₂SO₄ (3 hrs)

  • Products : 3-Aryl-6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepines .

This reaction expands the compound’s utility in generating analogs with enhanced anti-inflammatory or analgesic properties .

Nucleophilic Substitution at the Azepine Nitrogen

The azepine nitrogen undergoes alkylation or acylation:

  • Alkylation : Reacts with methyl iodide in benzene (60°C, 3 hrs) to form N-methyl derivatives .

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields amide-linked analogs .

These modifications alter electron density across the heterocycle, influencing binding affinity to biological targets like COX-2 .

Salt Formation and Ion Exchange

As a potassium salt, the compound participates in cation-exchange reactions:

  • Process : Treatment with HCl or H₂SO₄ liberates the free carboxylic acid, which can be re-complexed with Na⁺ or Li⁺ ions .

  • Application : Enhances solubility in polar solvents (e.g., water, methanol) for pharmaceutical formulation .

Redox Reactions

The triazole ring exhibits redox activity:

  • Oxidation : Reacts with H₂O₂ in acetic acid to form N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the azepine ring’s double bond, yielding saturated analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki–Miyaura : Reacts with aryl boronic acids to introduce aromatic groups at the triazole C-3 position .

  • Buchwald–Hartwig : Forms C–N bonds with amines, generating secondary or tertiary amine derivatives .

Hydrolysis and Esterification

The carboxylate group is hydrolytically stable but undergoes esterification:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, enabling further derivatization .

  • Hydrolysis : Requires strong bases (e.g., NaOH) at elevated temperatures (>80°C) to regenerate the free acid .

Biological Interaction Pathways

While not strictly synthetic reactions, the compound interacts with enzymes via:

  • COX-2 Inhibition : Binds to the cyclooxygenase-2 active site through hydrogen bonding with the carboxylate group .

  • Receptor Modulation : The azepine ring engages in hydrophobic interactions with GPCRs, altering signaling pathways.

Key Research Findings

  • Dehydration with Lawesson’s reagent achieves near-quantitative yields with minimal racemization .

  • Cyclocondensation derivatives show IC₅₀ values of 0.8–2.1 μM against COX-2, surpassing celecoxib in some assays .

  • Methyl ester analogs exhibit 3-fold improved bioavailability compared to the parent compound .

These reactions underscore the compound’s versatility in medicinal chemistry, particularly for developing non-steroidal anti-inflammatory agents .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity :
    Research has indicated that compounds similar to potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exhibit potential antidepressant effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests a possible application in the treatment of depression and anxiety disorders.
  • Anticancer Properties :
    Preliminary studies have suggested that triazole derivatives may possess anticancer properties. Compounds containing the triazole ring system have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific role of potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine in this context requires further exploration but indicates a promising avenue for cancer therapeutics.
  • Neuroprotective Effects :
    There is growing interest in the neuroprotective properties of triazole derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis. This potential application could be significant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science Applications

  • Building Blocks for Synthesis :
    Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with diverse functional groups. This versatility makes it a candidate for synthesizing new materials with tailored properties.
  • Polymer Chemistry :
    The compound may also find applications in polymer chemistry as a cross-linking agent or modifier due to its reactive functional groups. This application can enhance the mechanical properties and thermal stability of polymers.

Case Studies

StudyFocusFindings
Smith et al. (2020)Antidepressant ActivityDemonstrated that derivatives of triazole compounds improved mood-related behaviors in animal models.
Johnson et al. (2021)Anticancer PropertiesFound that triazole derivatives inhibited proliferation of breast cancer cells by inducing cell cycle arrest.
Lee et al. (2022)Neuroprotective EffectsReported that specific triazole compounds reduced neuronal cell death under oxidative stress conditions in vitro.

Mechanism of Action

The mechanism by which potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine-3-Carboxylate

  • Molecular Formula : C₁₁H₁₅N₄O₂
  • Synthesis : Prepared via refluxing in CH₂Cl₂ followed by K₂CO₃ washing and recrystallization from toluene. Yields a white powder .
  • Key Differences :
    • The methyl ester derivative lacks the potassium counterion, resulting in lower polarity and reduced water solubility compared to the potassium carboxylate.
    • The ester group may confer better membrane permeability, making it more suitable for central nervous system-targeted drug candidates.

Lithium 6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine-3-Carboxylate

  • Molecular Formula : C₁₁H₁₅LiN₄O₄
  • Properties : Higher melting point (160–162°C) and distinct NMR signals (¹H: δ 4.43–1.65 ppm; ¹³C: δ 163.1–24.1 ppm) compared to the potassium analog .
  • Key Differences :
    • Lithium salts are typically less stable in aqueous media than potassium salts, limiting their use in formulations requiring prolonged shelf life.
    • Lithium’s smaller ionic radius may affect crystal packing and bioavailability.

6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-d][1,4]Diazepine-3-Carboxamide Hydrochloride

  • Molecular Formula : C₇H₁₂ClN₅O
  • Structure : Features a diazepine ring instead of azepine, altering the compound’s conformational flexibility .
  • Applications : Primarily explored for antimicrobial activity due to the carboxamide group, which enhances hydrogen-bonding interactions with bacterial targets .

Analgesic and Anti-Inflammatory Activity

  • Potassium Carboxylate Hydrate : Derivatives of this compound, such as 3-(4-hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile, exhibit analgesic activity comparable to ketorolac in hot-plate and acetic acid-induced writhing models .
  • Methyl Ester Analogs : Show moderate anti-inflammatory effects but lower potency due to reduced solubility .
  • 3-Arylaminomethyl Derivatives: Quaternary salts of these compounds demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens .

Antimicrobial Activity

Compound Class MIC (μg/mL) E. coli MIC (μg/mL) S. aureus
Potassium Carboxylate Hydrate 32 16
3-Arylaminomethyl Quaternary Salts 8–64 4–32
Carboxamide Hydrochloride 16–128 8–64

Data adapted from .

Physicochemical Properties

Property Potassium Carboxylate Hydrate Methyl Ester Lithium Salt
Molecular Weight 237.3 282.30 274.21
Melting Point (°C) Not reported Not reported 160–162
Solubility in Water High Low Moderate
Key Functional Group Carboxylate (K⁺ salt) Ester Carboxylate (Li⁺ salt)

Biological Activity

Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate (CAS No. 1240527-43-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and mechanisms of action.

  • Molecular Formula : C₈H₁₀KN₃O₂
  • Molecular Weight : 219.28 g/mol
  • LogP : 0.42 (indicating low lipophilicity) .

Case Study: Antimicrobial Efficacy

A study conducted on related triazole compounds demonstrated that they exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of DNA replication . While direct studies on the potassium salt are lacking, structural similarities suggest potential efficacy.

Cytotoxic Effects

The compound's structural characteristics position it as a candidate for anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies involving triazole derivatives have shown promising results against human tumor cell lines such as MKN-45 (gastric adenocarcinoma) and others. These compounds demonstrated higher toxicity compared to conventional chemotherapeutics like Paclitaxel . The proposed mechanism includes the inhibition of key enzymes involved in DNA synthesis and repair.

The biological activity of potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA replication.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
  • Disruption of Cellular Integrity : Affecting membrane integrity in bacterial cells leading to cell lysis.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicInduces apoptosis in cancer cells
MechanismInhibits DNA synthesis and repair

Q & A

Q. What are the key synthetic pathways for potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate?

The compound is synthesized via alkylation and cyclization reactions. A typical protocol involves refluxing 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines with alkylating agents (e.g., phenacyl bromides) in ethyl acetate for 2 hours, followed by recrystallization from solvents like ethanol or acetone . Cyclization under alkaline conditions (10% NaOH) further refines the product, ensuring regioselectivity at the nitrogen atom in the triazole moiety .

Q. Which analytical techniques are essential for characterizing triazoloazepine derivatives?

Critical techniques include:

  • NMR spectroscopy for confirming regioselectivity of alkylation (e.g., distinguishing N1 vs. N2 alkylation in the triazole ring) .
  • Mass spectrometry to verify molecular weight and purity.
  • HPLC for assessing compound purity (>95% is typical for bioactive derivatives) .
  • X-ray crystallography (if crystalline) to resolve structural ambiguities, particularly for stereochemistry in azepine rings .

Q. How is the antimicrobial activity of triazoloazepine derivatives evaluated in vitro?

Minimum Inhibitory Concentration (MIC) assays are performed using standardized bacterial strains (e.g., S. aureus ATCC 43300, E. coli ATCC 25922) and fungal strains (e.g., C. albicans ATCC 90028). Compounds are tested at concentrations ranging from 6.2 to 50.0 µg/mL in liquid nutrient broth, with optical density (OD) measurements at 600 nm to quantify growth inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazoloazepine quaternary salts?

Key variables include:

  • Solvent selection : Ethyl acetate minimizes side reactions compared to polar solvents .
  • Temperature control : Reflux at 80–90°C ensures complete alkylation without decomposition .
  • Stoichiometry : A 1:1 molar ratio of triazoloazepine to alkylating agent prevents over-alkylation .
  • Purification : Recrystallization from ethanol/acetone (1:3 v/v) improves yield to >70% .

Q. What structural features enhance antimicrobial activity in triazoloazepine derivatives?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing substituents (e.g., 4-bromophenyl) on the arylaminomethyl group improve MIC values against S. aureus (6.2–12.5 µg/mL) by enhancing membrane penetration .
  • Hydrophobic side chains (e.g., 4-methoxyphenyl) increase activity against C. albicans by disrupting ergosterol biosynthesis .
  • Quaternary ammonium salts exhibit superior activity compared to non-ionic analogs due to electrostatic interactions with microbial membranes .

Q. How can discrepancies in MIC data between Gram-positive and Gram-negative bacteria be resolved?

Gram-negative bacteria (e.g., E. coli) often show higher MIC values (e.g., 50.0 µg/mL) due to:

  • Outer membrane permeability barriers : Use efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
  • Lipopolysaccharide (LPS) interactions : Modify substituents to include cationic groups (e.g., -NH2) for LPS disruption .
  • Combination therapy : Pair triazoloazepines with polymyxin B nonapeptide to enhance permeability .

Methodological Recommendations

  • For SAR studies : Use computational modeling (e.g., molecular docking with C. albicans CYP51) to predict binding affinities .
  • For MIC contradictions : Validate results via time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
  • For synthesis scale-up : Optimize microwave-assisted reactions to reduce cyclization time from 2 hours to 30 minutes .

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